molecular formula C44H28N6O4 B11929387 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine

5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine

Cat. No.: B11929387
M. Wt: 704.7 g/mol
InChI Key: HBWIKGKMCCZRDU-UHFFFAOYSA-N
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Description

5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine (abbreviated as H₂DCDPP) is a synthetic porphyrin derivative characterized by its bifunctional substituents: two 4-pyridyl groups at the 5,15-positions and two 4-carboxyphenyl groups at the 10,20-positions . This structural design confers unique properties:

  • Coordination Capabilities: The pyridyl groups act as strong Lewis bases, enabling coordination with metal ions (e.g., Zn²⁺, Pd²⁺), while the carboxyphenyl groups provide acidic protons for hydrogen bonding and additional metal-binding sites via carboxylate moieties .
  • Optical Properties: The porphyrin core exhibits strong absorption in the visible range (Soret band ~420 nm; Q-bands ~500–650 nm) and fluorescence, making it suitable for photochemical studies and sensing applications .
  • Supramolecular Architectures: The dual functional groups facilitate self-assembly into metal-organic frameworks (MOFs) or coordination polymers, with applications in catalysis, gas storage, and proton conduction .

H₂DCDPP is commercially available (e.g., sc-396907, $902.00/25 mg) and widely used in materials science due to its modular design and compatibility with diverse synthetic protocols .

Properties

Molecular Formula

C44H28N6O4

Molecular Weight

704.7 g/mol

IUPAC Name

4-[15-(4-carboxyphenyl)-10,20-dipyridin-4-yl-21,23-dihydroporphyrin-5-yl]benzoic acid

InChI

InChI=1S/C44H28N6O4/c51-43(52)29-5-1-25(2-6-29)39-31-9-13-35(47-31)41(27-17-21-45-22-18-27)37-15-11-33(49-37)40(26-3-7-30(8-4-26)44(53)54)34-12-16-38(50-34)42(28-19-23-46-24-20-28)36-14-10-32(39)48-36/h1-24,47,50H,(H,51,52)(H,53,54)

InChI Key

HBWIKGKMCCZRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=NC=C9)N3)C(=O)O

Origin of Product

United States

Preparation Methods

Adler-Longo and Lindsey Methodologies

The Adler-Longo method, a one-step condensation of pyrrole and aldehydes in refluxing propionic acid, historically achieved porphyrin yields of 10–30%. However, its application to 5,15-di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine is limited due to challenges in controlling substituent regiochemistry. Lindsey’s two-step method, which employs dilute chlorinated solvents and oxidizers like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), offers better regioselectivity but requires costly reagents and generates hazardous waste. Neither method is ideal for large-scale synthesis of trans-A2B2 porphyrins, as they often produce complex mixtures of porphyrin isomers and oligomers.

Two-Step Solvent-Based Synthesis

Green Chemistry Approach

A scalable two-step protocol developed by Gryko et al. (2021) addresses these limitations. In the first step, pyrrole reacts with 4-pyridinecarboxaldehyde and 4-carboxybenzaldehyde in a 1:1:1 molar ratio within an H2O–MeOH solvent system acidified with HCl. The precipitate, containing dipyrromethane intermediates, is isolated and dissolved in dimethylformamide (DMF) for reflux (1.5 h) and subsequent air oxidation (12 h). This method eliminates DDQ, reduces solvent volume, and achieves yields of 15–25% for trans-A2B2 porphyrins (Table 1).

Table 1: Reaction Conditions and Yields for Two-Step Synthesis

ParameterStep 1 (Condensation)Step 2 (Oxidation)
SolventH2O–MeOH (2:1 v/v)DMF
TemperatureRoom temperatureReflux (150°C)
Time2 hours1.5 hours
Yield (Crude Product)60–70%15–25%

Purification via silica gel chromatography or crystallization (MeOH) yields analytically pure porphyrin, confirmed by UV-Vis (λmax\lambda_{\text{max}}: 418 nm, Soret band; 515, 550, 590, 645 nm, Q-bands) and 1H NMR^1\text{H NMR} (δ\delta: 8.82–8.85 ppm, pyridyl protons; 8.10–8.12 ppm, carboxyphenyl protons).

Mixed-Aldehyde Condensation Strategy

Regioselective Synthesis Using Dipyrromethanes

To enhance regiocontrol, dipyrromethanes serve as precursors. For this compound, 4-pyridyldipyrromethane and 4-carboxybenzyldipyrromethane are condensed in a 1:1 ratio under acidic conditions (HCl/MeOH). This approach minimizes isomer formation, achieving 20–30% yields after reflux in DMF (Table 2).

Table 2: Mixed-Aldehyde Condensation Parameters

DipyrromethaneMolar RatioAcid CatalystSolventYield (%)
4-Pyridyldipyrromethane1:1HClMeOH/H2O22
4-Carboxybenzyldipyrromethane1:1HClMeOH/H2O24

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 705.2 ([M+H]+^+), while infrared spectroscopy (IR) identifies carboxylic acid (νC=O\nu_{\text{C=O}}: 1700 cm1^{-1}) and pyridyl (νC-N\nu_{\text{C-N}}: 1590 cm1^{-1}) functionalities.

Post-Synthetic Modifications

Metallation and Functionalization

The free-base porphyrin undergoes metallation with Co(II), Cu(II), or Zn(II) acetates in DMF at 60°C, forming metal complexes critical for MOF construction. For example, Zn(II)-5,15-di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine exhibits a red-shifted Soret band (λmax\lambda_{\text{max}}: 425 nm), confirming metal insertion.

Alkylation for Enhanced Solubility

Quaternary ammonium salts are synthesized by alkylating pyridyl nitrogen with methyl iodide in DMF, improving water solubility for biomedical applications. 1H NMR^1\text{H NMR} reveals upfield shifts (δ\delta: 4.5 ppm, N-CH3) and attenuated pyridyl proton signals.

Purification and Characterization Techniques

Chromatographic Separation

Crude porphyrin is purified via silica gel chromatography (eluent: CH2Cl2/MeOH, 9:1 v/v), followed by recrystallization from methanol. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% TFA) confirms >95% purity.

Spectroscopic and Crystallographic Analysis

Single-crystal X-ray diffraction of the Zn(II) derivative reveals a planar porphyrin core (Zn–N bond length: 2.05 Å) and intermolecular hydrogen bonding between carboxyphenyl groups (O···O distance: 2.68 Å). Cyclic voltammetry in DMF shows redox potentials at -1.2 V (reduction) and +0.9 V (oxidation), consistent with electron-deficient pyridyl substituents .

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

The compound’s pyridyl and carboxyphenyl groups facilitate metal coordination , forming stable complexes and frameworks.

Key Reactions:

  • Metal-Organic Framework (MOF) Synthesis:
    Reaction with metal salts (e.g., CoCl₂, Zn(OAc)₂) under solvothermal conditions yields porphyrinic MOFs. For example, Wu et al. demonstrated that coordination with Zn²⁺ produced a MOF with enhanced proton conductivity (1.21 × 10⁻² S cm⁻¹ at 95% relative humidity) .

Table 1: Properties of MOFs Derived from this compound

PropertyValue/DescriptionApplication
Surface Area1,200–1,500 m²/gGas adsorption/separation
Proton Conductivity1.21 × 10⁻² S cm⁻¹ (95% RH)Fuel cells, sensors
Thermal StabilityUp to 400°CHigh-temperature catalysis

Oxidation and Reduction Reactions

The porphyrin core undergoes redox modifications, altering its electronic properties.

Oxidation

  • Singlet Oxygen Generation:
    Upon light irradiation (λ = 400–650 nm), the compound generates singlet oxygen (¹O₂) via energy transfer, a critical mechanism in photodynamic therapy.

    • Quantum yield: 0.62 (measured in DMF).

Reduction

  • Electron-Transfer Reactions:
    Sodium borohydride reduces the porphyrin’s conjugated π-system, forming a dihydroporphyrin derivative. This modifies absorption spectra, shifting the Soret band from 418 nm to 435 nm.

Substitution Reactions

The carboxyphenyl groups enable functionalization via esterification or amidation.

Example:

  • Reaction with thionyl chloride converts carboxylic acids to acyl chlorides, enabling subsequent coupling with amines to form amide-linked derivatives.

Table 2: Substitution Reaction Conditions

ReagentSolventTemperatureProduct Application
SOCl₂DMF60°CDrug delivery systems
EDC/NHSDCMRTBioconjugation

Photodynamic Reactions

In biomedical applications, the compound acts as a photosensitizer :

  • Light Activation:
    Excitation at 630 nm induces intersystem crossing to the triplet state.

  • Reactive Oxygen Species (ROS) Production:
    Energy transfer to molecular oxygen generates cytotoxic ¹O₂, inducing apoptosis in cancer cells.

Critical Parameters:

  • Light Dose: 50–100 J/cm² for optimal efficacy.

  • Oxygen Concentration: >5% required for ROS generation.

Comparative Reactivity with Analogous Porphyrins

Table 3: Reactivity Comparison

CompoundPyridyl GroupsCarboxyphenyl GroupsSinglet Oxygen Yield
This compound220.62
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin040.45
5,10,15,20-Tetrakis(4-pyridyl)porphyrin400.58

Industrial and Environmental Considerations

  • Scalability: Continuous flow reactors improve synthesis efficiency, achieving >85% yield.

  • Stability: Degrades under UV light >24 hours; store in dark at 25°C .

This compound’s multifunctional reactivity positions it as a cornerstone in advanced materials and therapeutic development.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Overview:
Metal-organic frameworks are materials composed of metal ions coordinated to organic ligands, forming a porous structure. The incorporation of 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine into MOFs enhances their functionality.

Research Findings:

  • A study by Wu et al. demonstrated the synthesis of a stable porphyrinic MOF functionalized with high-density carboxylic groups, which significantly improved proton conduction properties. This advancement has implications for energy storage and conversion technologies .
  • The compound's ability to coordinate with various metal ions allows for the design of tailored MOFs with specific properties for gas storage and separation applications.

Table 1: Properties of MOFs Incorporating this compound

PropertyValueApplication Area
PorosityHighGas storage
Proton conductivityEnhancedEnergy conversion
Metal ion coordinationVersatileCatalysis

Photodynamic Therapy (PDT)

Overview:
Photodynamic therapy is a treatment that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation, leading to cell death in targeted areas, particularly in cancer treatment.

Case Studies:

  • Research has shown that this compound can effectively generate singlet oxygen when exposed to light, making it a promising candidate for PDT applications .
  • In a clinical study, the compound was tested for its efficacy in treating tumors by combining it with laser therapy. The results indicated significant tumor reduction and minimal side effects compared to traditional therapies .

Table 2: Efficacy of this compound in PDT

StudyLight SourceTumor Reduction (%)Side Effects
Wu et al. (2020)Laser (660 nm)75Minimal
Zhao et al. (2016)LED (630 nm)68Low

Covalent Organic Frameworks (COFs)

Overview:
Covalent organic frameworks are crystalline materials formed through the covalent bonding of organic molecules. They exhibit high surface areas and tunable pore sizes.

Applications:

  • The incorporation of this compound into COFs allows for the development of materials with enhanced stability and functionality for applications in catalysis and drug delivery systems.
  • Recent studies have highlighted the potential of these frameworks in sensing applications due to their selective binding properties .

Table 3: Characteristics of COFs with this compound

CharacteristicValueApplication Area
Surface area>1000 m²/gCatalysis
StabilityHighDrug delivery
SelectivityHighSensing

Mechanism of Action

The mechanism of action of 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine involves its ability to generate singlet oxygen upon light irradiation. This property is crucial for its application in photodynamic therapy, where singlet oxygen induces cell death in targeted cancer cells. The compound’s molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis .

Comparison with Similar Compounds

Key Insights:

Solubility: H₂DCDPP exhibits moderate solubility in polar solvents (e.g., DMF, DMSO) due to carboxyphenyl groups, whereas aminophenyl or phenyl-substituted porphyrins require harsh solvents .

Coordination Diversity : Unlike H₂TCPP (four carboxylates) or purely pyridyl porphyrins, H₂DCDPP’s mixed substituents enable dual coordination modes (e.g., Zn²⁺ binding via pyridyl and carboxylate groups), enhancing MOF stability .

Optoelectronic Tuning : Electron-withdrawing carboxyphenyl groups redshift absorption bands compared to electron-donating methoxyphenyl analogs .

Research Findings

  • Proton Conduction : H₂DCDPP-based MOFs achieve proton conductivity up to 44.2 S/cm under humid conditions, attributed to carboxylate-mediated hydrogen-bonding networks .
  • Catalysis: In a study by Zaworotko et al., H₂DCDPP analogs catalyzed trans-stilbene epoxidation with 90% yield, surpassing non-carboxylated porphyrins .
  • Aggregation Behavior : Unlike 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin, which forms micelles in water, H₂DCDPP aggregates into crystalline frameworks due to directional pyridyl-carboxylate interactions .

Biological Activity

5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine (referred to as DPCP) is a synthetic porphyrin compound with significant potential in biological applications, particularly in photodynamic therapy (PDT) and as a drug delivery agent. This article explores its biological activity, synthesis, and implications for medical research.

Chemical Structure and Properties

DPCP has the molecular formula C44H28N6O4C_{44}H_{28}N_{6}O_{4} and a molecular weight of approximately 704.73 g/mol. The compound features two pyridyl groups and two carboxyphenyl substituents, which contribute to its unique properties such as metal ion coordination and enhanced solubility in biological systems .

Photosensitizer in Photodynamic Therapy

DPCP is primarily studied for its role as a photosensitizer in PDT. Upon activation by light, DPCP generates reactive oxygen species (ROS), which can induce cell death in malignant cells. This property is particularly valuable in cancer treatment, where targeted destruction of tumor cells is desired .

Key Findings:

  • Mechanism of Action: The compound interacts with cellular components, leading to oxidative stress that damages cellular membranes and DNA.
  • Efficacy Against Cancer: Studies have shown that DPCP effectively reduces tumor size in various cancer models when combined with light exposure.

Antiviral Activity

Recent research indicates that DPCP exhibits antiviral properties, particularly against HIV-1. It has been shown to inhibit viral entry and replication through various mechanisms:

  • Blocking Viral Entry: DPCP interferes with the interaction between the virus and host cells, reducing infection rates under photodynamic conditions .
  • Inhibition of Viral Proteins: The compound has been reported to inhibit reverse transcriptase and protease activities, crucial for the HIV life cycle .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that DPCP, when exposed to light at specific wavelengths, resulted in a significant decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be around 5 µM under optimal conditions.

Case Study 2: Antiviral Properties
In vitro assays showed that DPCP could inhibit HIV-1 subtype B entry into CD4+ T cells by up to 70% when used at concentrations ranging from 0.1 to 50 µM. This suggests potential use as an adjunctive therapy for HIV treatment .

Synthesis and Derivatives

The synthesis of DPCP involves multi-step procedures that can produce various derivatives with modified properties. For instance:

  • Metal Coordination: DPCP can form metalloporphyrins by coordinating with transition metals like zinc or copper, enhancing its photophysical properties and biological activity .
  • Functionalization: The carboxylic acid groups allow for further modifications such as esterification or amidation, expanding its application scope in drug delivery systems.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
5,10,15,20-Tetra(4-carboxyphenyl)porphyrinFour carboxyphenyl groupsStrong photosensitizer
5-(4'-carboxyphenyl)-10,15,20-tris-(4-pyridyl)porphyrinThree pyridyl groupsAntiviral activity against HIV
5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphyrinTwo phenyl groupsModerate cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine?

  • Methodological Answer : The synthesis typically involves condensation reactions of substituted benzaldehydes and pyrrole under Adler-Longo conditions. Key steps include purification via column chromatography and verification of macrocycle formation using UV-Vis spectroscopy (λmax ~ 420 nm for Soret band). Solvent selection (e.g., propionic acid or dichloromethane) and temperature control (110–120°C) are critical to avoid byproducts like chlorins or free-base porphyrins .
  • Data Note : Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase), and structural validation uses 1^1H NMR in deuterated DMSO (δ 8.5–9.2 ppm for pyrrolic protons) .

Q. How does solubility impact experimental design with this compound?

  • Methodological Answer : The compound is insoluble in water and common organic solvents (e.g., ethanol, acetone) but sparingly soluble in DMSO or DMF (1–5 mg/mL). For spectroscopic studies, prepare stock solutions in DMSO and dilute with coordinating solvents (e.g., methanol). Ultrasonication for 30 minutes enhances dissolution .
  • Data Contradiction : Some sources report insolubility in DMSO , while others note limited solubility (e.g., 2 mg/g in DMSO-d6 for NMR studies) . Confirm solubility via dynamic light scattering (DLS) to detect aggregates.

Q. What stability considerations are critical for storage and handling?

  • Methodological Answer : Store under inert gas (argon) at 4°C in amber vials to prevent photodegradation. Avoid prolonged exposure to light, as the porphyrin macrocycle can undergo ring-opening under UV irradiation. Stability in acidic/basic conditions varies: protonation at the pyridyl N occurs below pH 3, altering coordination properties .

Advanced Research Questions

Q. How does the dual functionality (pyridyl and carboxyphenyl) influence coordination chemistry?

  • Methodological Answer : The pyridyl groups act as axial ligands for metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}), while carboxyphenyl groups enable covalent bonding to metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). To study coordination, use titration experiments monitored via UV-Vis (Soret band redshift from 420 nm to 435 nm upon metal insertion) .
  • Example : In MOF synthesis, combine with Zn(NO3_3)2_2·6H2_2O in DMF at 85°C for 72 hours. Characterize via PXRD (simulated vs. experimental patterns) and BET surface area analysis (~1200 m2^2/g) .

Q. What photophysical properties make this porphyrin suitable for sensing applications?

  • Methodological Answer : The extended π-conjugation enhances absorbance in the visible range (ε > 500,000 M1^{-1}cm1^{-1} at 420 nm) and fluorescence quantum yield (ΦF ~ 0.15). For sensor design, functionalize with redox-active metals (e.g., Mn3+^{3+}) to enable catalytic detection of NO or H2_2O2_2. Use cyclic voltammetry (E1/2_{1/2} = +0.65 V vs. Ag/AgCl) to confirm electrocatalytic activity .

Q. How to resolve contradictions in reported solubility and aggregation behavior?

  • Methodological Answer : Aggregation in polar solvents (e.g., water) is confirmed via concentration-dependent UV-Vis hypochromicity. To mitigate aggregation, use surfactants (e.g., CTAB) or encapsulate in cyclodextrins. For DMSO solubility disputes, perform 1^1H NMR in DMSO-d6: aggregated species show broadened peaks, while monomeric forms exhibit sharp pyrrolic proton signals .

Q. What strategies optimize its use in heterogeneous catalysis?

  • Methodological Answer : Immobilize on TiO2_2 or graphene via carboxylate-TiO2_2 ester linkages or π-π stacking. For photocatalytic dye degradation, irradiate with visible light (λ > 420 nm) and monitor kinetics via HPLC. Catalytic turnover numbers (TON) exceed 1,000 for methylene blue degradation under optimized conditions .

Key Recommendations for Researchers

  • Synthetic Reproducibility : Use strictly anhydrous conditions for metal insertion to avoid competing protonation .
  • Advanced Characterization : Pair TEM with EDS to map metal distribution in MOFs .
  • Contradiction Management : Cross-validate solubility claims using multiple techniques (e.g., NMR, DLS) .

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